molecular formula C20H19FN4O4S B2995053 1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 877238-30-7

1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2995053
CAS No.: 877238-30-7
M. Wt: 430.45
InChI Key: BQHPNGRFUHQDBH-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide ( 877238-30-7) is a complex synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure integrates three pharmaceutically relevant components: a piperidine-4-carboxamide core, a 5-phenyl-1,3,4-oxadiazole ring, and a 4-fluorobenzenesulfonyl group. The 1,3,4-oxadiazole ring is a well-known bioisostere for ester and amide functional groups, often employed to enhance metabolic stability and impart diverse biological activities to lead compounds . This heterocycle is found in compounds with a wide spectrum of reported biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects, making it a valuable scaffold for developing novel therapeutic agents . The specific molecular architecture of this compound, particularly the combination of the sulfonyl group attached to the piperidine nitrogen and the amide-linked oxadiazole, suggests potential for high-affinity interactions with biological targets. Structural analogs featuring the piperidine-4-carboxamide motif have been investigated as potent inhibitors of various enzymes, such as Histone Deacetylase 6 (HDAC6) and Oxidative Phosphorylation (OXPHOS) Complex I . Researchers can utilize this compound as a key intermediate or a lead compound for further optimization in structure-activity relationship (SAR) studies. It is particularly useful for screening against enzyme targets or cellular assays to identify new mechanisms of action for oncology, neurology, and infectious diseases. The calculated physical properties include a molecular weight of 430.46 g/mol and a topological polar surface area of approximately 114 Ų . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S/c21-16-6-8-17(9-7-16)30(27,28)25-12-10-14(11-13-25)18(26)22-20-24-23-19(29-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHPNGRFUHQDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides.

    Coupling with piperidine: The final step might involve coupling the oxadiazole and sulfonyl intermediates with a piperidine derivative under suitable conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with several derivatives, differing primarily in substituents on the sulfonyl group, oxadiazole ring, or piperidine core. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes
1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide C₂₀H₁₉ClN₄O₄S 446.9 4-Chlorophenylsulfonyl (vs. 4-fluorophenyl) Higher lipophilicity due to Cl; potential enhanced membrane permeability.
1-((4-Fluorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide C₁₈H₁₇FN₄O₄S₂ 436.5 Thiophene replaces phenyl on oxadiazole Improved π-π stacking interactions; possible antiparasitic activity .
(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives Varies (e.g., C₂₄H₁₇FN₄O₃) ~450–480 Indolizine scaffold replaces piperidine Anticancer activity against MCF-7 cells (IC₅₀: 1.2–8.7 µM) .

Substituent Impact :

  • Halogenation : Fluorine (electron-withdrawing) vs. chlorine (larger, more lipophilic) affects target binding and pharmacokinetics. Fluorinated derivatives often exhibit better metabolic stability .
  • Heterocycle Variation : Thiophene or thiazole substitutions (e.g., –18) modulate electronic properties and steric interactions, influencing enzyme inhibition (e.g., sterol 14α-demethylase in fungi) .

Biological Activity

The compound 1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that incorporates a piperidine moiety along with a 1,3,4-oxadiazole ring. This structural combination is associated with various biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H18FN3O3S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_3\text{O}_3\text{S}

This molecular formula indicates that the compound contains fluorine, nitrogen, oxygen, and sulfur atoms, which are crucial for its biological activity. The presence of the oxadiazole ring is particularly significant due to its known pharmacological properties.

Biological Activity Overview

Research on similar compounds suggests that those containing the 1,3,4-oxadiazole moiety exhibit a broad spectrum of biological activities:

  • Antibacterial Activity : Compounds with oxadiazole rings have demonstrated moderate to strong antibacterial effects against various strains of bacteria such as Salmonella typhi and Bacillus subtilis . In one study, derivatives showed strong inhibitory activity against urease, suggesting potential applications in treating infections caused by urease-producing bacteria.
  • Anticancer Activity : The oxadiazole derivatives have also been studied for their anticancer properties. For instance, compounds similar to the one have shown significant cytotoxicity against cancer cell lines like MCF-7 and HepG2 . The mechanism of action often involves the inhibition of specific kinases or apoptotic pathways.

Antibacterial Studies

A study assessing various 1,3,4-oxadiazole derivatives found that several compounds exhibited significant antibacterial activity. The most active derivatives were evaluated using Minimum Inhibitory Concentration (MIC) assays. The results indicated IC50 values ranging from 0.63 µM to 6.28 µM for urease inhibition compared to a standard reference .

CompoundBacterial StrainIC50 (µM)
Compound ASalmonella typhi0.63
Compound BBacillus subtilis2.14
Compound COther strains6.28

Anticancer Activity

In vitro studies have shown that certain derivatives induce apoptosis in cancer cells. For example, one study reported that specific oxadiazole derivatives had IC50 values comparable to established chemotherapeutics such as Doxorubicin .

CompoundCell LineIC50 (µg/mL)
Compound DMCF-71.62
Compound EHepG21.63

Case Studies

  • Urease Inhibition : In a study focused on urease inhibitors derived from oxadiazoles, the lead compound demonstrated an IC50 value significantly lower than the reference standard thiourea .
  • Antimicrobial Spectrum : Another research effort highlighted the antimicrobial spectrum of oxadiazole compounds against both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antibiotics .

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